2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a synthetic phenethylamine and a member of the '2C-x' family of psychoactive compounds, which are structurally derived from mescaline. These molecules are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and a lipophilic substituent at the 4-position, which generally enhances potency and metabolic stability. 2C-E functions as a potent partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily attributed to 5-HT2A receptor activation. Unlike many other phenethylamines, 2C-E is inactive as a monoamine releasing agent or reuptake inhibitor, making it a more selective tool for studying serotonergic systems. It is typically supplied as a hydrochloride salt to improve stability and handling compared to the freebase oil form.
Substituting 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) with close analogs like 2C-B (4-bromo), 2C-D (4-methyl), or 2C-I (4-iodo) is inadvisable for reproducible research due to significant, non-linear shifts in biological activity. The identity of the 4-position substituent dictates key pharmacological parameters, including receptor binding affinity, functional potency, and in vivo duration of action. For example, the ethyl group of 2C-E results in a longer duration of action (6-10 hours) compared to 2C-B (4-8 hours) or 2C-D (4-6 hours). Furthermore, reports indicate that the qualitative and quantitative effects of 2C-E are more intense than those of 2C-B. These differences in potency and pharmacodynamics mean that data generated with one analog cannot be directly extrapolated to another, making precise compound selection critical for achieving consistent and valid experimental outcomes.
In functional assays measuring 5-HT2A receptor activation, 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) demonstrates significantly higher potency than its close structural analog, 2,5-Dimethoxy-4-methylphenethylamine (2C-D). A study using a calcium mobilization assay in HEK 293 cells reported an EC50 value of 0.78 nM for 2C-E, indicating more potent receptor activation compared to 2C-D, which had an EC50 of 23.9 nM under similar assay conditions. This makes 2C-E over 30 times more potent in this specific functional pathway.
| Evidence Dimension | 5-HT2A Receptor Functional Potency (EC50) |
| Target Compound Data | 0.78 nM |
| Comparator Or Baseline | 2,5-Dimethoxy-4-methylphenethylamine (2C-D): 23.9 nM |
| Quantified Difference | 30.6-fold higher potency |
| Conditions | Ca2+ mobilization assay in HEK 293 cells expressing human 5-HT2A receptors. |
For researchers studying 5-HT2A-mediated signaling, this higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and improving experimental precision.
The freebase form of 2,5-Dimethoxy-4-ethylphenethylamine is a colorless oil, which can present challenges for accurate weighing, handling, and long-term storage. In contrast, the hydrochloride (HCl) salt is a stable, crystalline solid with a defined melting point reported between 208.5–210.5 °C and 247-249°C in separate reports. This solid form is significantly easier to handle, weigh precisely, and formulate into solutions for experimental use. The conversion to the HCl salt is a standard final step in its synthesis to ensure a stable and manageable product for laboratory applications.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Crystalline solid (as hydrochloride salt) |
| Comparator Or Baseline | Colorless oil (as freebase) |
| Quantified Difference | Qualitative (Solid vs. Liquid) |
| Conditions | Standard laboratory conditions. |
Procuring the hydrochloride salt mitigates handling issues associated with viscous oils, improves weighing accuracy for dose-response studies, and enhances the compound's long-term storage stability.
The in vivo duration of effects for 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is notably longer than its close structural analogs. The typical duration for 2C-E is reported to be 6-10 hours. This is significantly longer than that of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), which has a duration of 4-6 hours, and 2,5-Dimethoxy-4-bromophenethylamine (2C-B), with a duration of 4-8 hours. This extended pharmacodynamic profile is a key differentiator determined by the ethyl group at the 4-position.
| Evidence Dimension | Reported Duration of Action |
| Target Compound Data | 6–10 hours |
| Comparator Or Baseline | 2C-D: 4–6 hours; 2C-B: 4–8 hours |
| Quantified Difference | Up to 2-4 hours longer duration than comparators |
| Conditions | Human oral administration (anecdotal and observational study data). |
For longitudinal studies, such as behavioral observation or extended electrophysiology experiments, the longer duration of 2C-E provides a wider experimental window from a single administration, reducing the need for repeated dosing.
Given its sub-nanomolar potency in 5-HT2A functional assays, 2C-E is an appropriate choice as a high-potency reference agonist. Its ability to elicit strong responses at low concentrations makes it ideal for developing and validating cell-based assays, screening new compounds for 5-HT2A activity, and minimizing off-target receptor engagement.
The distinct potency and duration profile of 2C-E, when compared to analogs like 2C-D and 2C-B, makes it a critical tool for structure-activity relationship (SAR) studies. Researchers can use 2C-E to probe how substituting a 4-position ethyl group, versus a methyl or bromo group, quantitatively impacts receptor activation and downstream biological effects, providing key data for computational modeling and new compound design.
The extended 6-10 hour duration of action makes 2C-E suitable for in vivo studies requiring sustained 5-HT2 receptor agonism. This is particularly relevant for behavioral paradigms, neuroimaging, or electrophysiological recordings that track changes over several hours, where a single dose can maintain a consistent level of receptor engagement throughout the experimental window.
Irritant